

# Biochemical Profile of Izorlisib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** (CH5132799) is characterized as a selective **class I PI3K inhibitor**, with particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutants [1]. The table below summarizes its key in vitro inhibitory data.

| Target                                   | IC <sub>50</sub> (nM)   | Notes                                            |
|------------------------------------------|-------------------------|--------------------------------------------------|
| PI3K $\alpha$ (wild-type)                | 14                      | Primary target                                   |
| PI3K $\alpha$ -H1047R                    | 5.6                     | Common gain-of-function mutation                 |
| PI3K $\alpha$ -E545K                     | 6.7                     | Common gain-of-function mutation                 |
| PI3K $\alpha$ -E542K                     | 6.7                     | Common gain-of-function mutation                 |
| PI3K $\gamma$                            | 36                      |                                                  |
| PI3K $\beta$                             | 120                     |                                                  |
| PI3K $\delta$                            | 500                     |                                                  |
| mTOR                                     | 1600                    | Over 100-fold less potent than for PI3K $\alpha$ |
| Representative panel of 26 other kinases | No significant activity | Demonstrates high selectivity [1]                |

## Key Experimental Data and Protocols

The activity profile of **Izoralisib** is supported by the following experimental data:

- **In Vitro Kinase Assays:** The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined through in vitro kinase assays. **Izoralisib** inhibits class I PI3Ks by competitively binding to the ATP-binding site of the enzyme, as revealed by an analysis of its co-crystal structure with PI3K $\gamma$  (PDB ID: 3APC) [1].
- **Cellular Antiproliferative Activity:** **Izoralisib** was tested across a panel of 60 tumor cell lines. It demonstrated superior antiproliferative activity, with **75% (45/60) of the cell lines having an IC<sub>50</sub> below 1  $\mu$ M** and **38% (23/60) having an IC<sub>50</sub> below 0.3  $\mu$ M** [1].
- **In Vivo Efficacy (Preclinical Model):** In a mouse model bearing BT-474 tumors, oral administration of **Izoralisib** (12.5 and 25 mg/kg daily) led to **remarkable tumor regression in a dose-dependent manner**. Western blot analysis of resected tumors showed that **Izoralisib** suppressed key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

## Mechanism of Action within the PI3K/AKT/mTOR Pathway

The following diagram illustrates the PI3K signaling pathway and the specific point where **Izoralisib** acts.



Click to download full resolution via product page

## Information on Long-Term Clinical Outcomes

The search results do not contain data on the long-term clinical outcomes (such as overall survival or progression-free survival in human trials) for **Izorlisib**. The available data is primarily from preclinical studies [1]. For context, the development of other PI3K inhibitors has been challenged by issues like drug resistance and toxicity [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Biochemical Profile of Izorlisib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-long-term-outcomes>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)